molecular formula C23H30O6 B5892240 {4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate

{4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate

Cat. No.: B5892240
M. Wt: 402.5 g/mol
InChI Key: VUNBDHKQBFCIFQ-UHFFFAOYSA-N
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Description

{4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including an acetyloxy group, a methoxy group, and a bicyclic core, making it a subject of interest for chemists and researchers.

Preparation Methods

This compound can be synthesized through a series of chemical reactions involving starting materials that provide the necessary functional groups. One common synthetic route involves the acetylation of a precursor molecule containing the phenyl and methoxy groups, followed by the formation of the bicyclic structure through ring-closing reactions. Reaction conditions typically include the use of acidic or basic catalysts, controlled temperatures, and appropriate solvents to facilitate each step. Industrial production methods may employ optimized reaction conditions and scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

{4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate undergoes a variety of chemical reactions, including:

  • Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

  • Reduction: Reduction reactions with reagents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

  • Substitution: The acetyloxy and methoxy groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents under specific conditions.

These reactions result in the formation of various products, each with distinct chemical and physical properties.

Scientific Research Applications

The compound has shown potential in multiple scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of other complex organic molecules, helping in the study of reaction mechanisms and chemical pathways.

  • Biology: Explored for its potential bioactive properties, including interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.

  • Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties, through preclinical studies and assays.

  • Industry: Utilized in the development of specialized materials or as a catalyst in certain industrial processes due to its unique structural features.

Mechanism of Action

The mechanism of action of {4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate depends on its interaction with specific molecular targets. For example, the compound may bind to particular enzymes or receptors, modulating their activity and influencing biological pathways. Its acetyloxy and methoxy groups can facilitate interactions with hydrogen bonding sites, while the bicyclic core provides structural stability and specificity in binding.

Comparison with Similar Compounds

Similar compounds include other acetyloxy and methoxy-containing molecules with bicyclic structures, such as certain analogs of naturally occurring substances or synthetic derivatives. What sets this compound apart is its unique combination of functional groups and the specific arrangement of its bicyclic core, which may confer distinct chemical reactivity and biological activity compared to related compounds.

Let’s discuss more about your curiosity about this compound, or anything else piquing your interest.

Properties

IUPAC Name

[4-(4-acetyloxy-3-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13-9-14(2)23(11-27-16(4)24)12-28-22(21(13)15(23)3)18-7-8-19(29-17(5)25)20(10-18)26-6/h7-10,14-15,21-22H,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNBDHKQBFCIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C2C(C1(COC2C3=CC(=C(C=C3)OC(=O)C)OC)COC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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